4-Ethenylbenzophenone
Description
Contextualization within Organic Synthesis and Polymer Chemistry
In the realm of organic synthesis, 4-ethenylbenzophenone is a notable example of a carefully designed molecular building block. Its preparation is a topic of interest, with established methods allowing for its creation from readily available precursors. A common synthetic route involves the palladium-catalyzed cross-coupling of a vinyl group source with 4-bromobenzophenone (B181533). orgsyn.orgorgsyn.orgresearchgate.net For instance, a documented procedure utilizes 1,3-divinyltetramethyldisiloxane (B1580860) in the presence of a palladium catalyst and potassium trimethylsilanolate to convert 4-bromobenzophenone into this compound with high yields. orgsyn.orgorgsyn.orgrsc.org The successful synthesis provides a monomer that bridges the gap between small-molecule chemistry and polymer science. libretexts.org
Polymer chemistry is the sub-discipline of chemistry that focuses on the chemical synthesis, structure, and chemical and physical properties of polymers and macromolecules. wikipedia.org The presence of the ethenyl (vinyl) group in this compound allows it to undergo polymerization, forming poly(4-vinylbenzophenone), or to be integrated into polymer chains with other monomers to form copolymers. caltech.eduacs.org This capability to create copolymers, such as poly(styrene-co-vinylbenzophenone), enables the precise tuning of the resulting material's properties by adjusting the ratio of the constituent monomers. acs.orgresearchgate.net The covalent incorporation of the benzophenone (B1666685) unit into the polymer backbone is a key advantage, ensuring that the photoactive properties are a permanent feature of the material.
Table 1: Synthesis of this compound via Palladium-Catalyzed Vinylation
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference |
| 4-Bromobenzophenone | 1,3-Divinyltetramethyldisiloxane | Palladium tris(dibenzylideneacetone), Triphenylphosphine (B44618) oxide, Potassium trimethylsilanolate | Tetrahydrofuran (B95107) (THF) | 90% | orgsyn.orgorgsyn.org |
| 4-Bromobenzophenone | 1,3-Divinyltetramethyldisiloxane | Palladium tris(dibenzylideneacetone), Triphenylphosphine oxide, Potassium trimethylsilanolate | Tetrahydrofuran (THF) | Not specified | rsc.org |
Significance of Ethenyl-Substituted Benzophenones as Reactive Monomers and Photoactive Species
The primary significance of this compound stems from its dual functionality. The ethenyl group serves as a reactive handle for polymerization, allowing it to be classified as a reactive monomer. polysciences.com This vinyl group readily participates in free-radical polymerization reactions, initiated by either thermal or photoinitiators, to build long polymer chains. caltech.edulookchem.com This process allows for the creation of homopolymers or for its inclusion in copolymers with a wide range of other vinyl monomers, such as styrene (B11656) or acrylates. caltech.eduacs.org
Simultaneously, the benzophenone portion of the molecule acts as a potent photoactive species. Benzophenone is a classic Type II photoinitiator, which means that upon absorption of UV radiation, it transitions to an excited triplet state. polymerinnovationblog.comsigmaaldrich.com This excited state can then abstract a hydrogen atom from a nearby molecule (a co-initiator, such as an amine or alcohol, or even the polymer backbone itself) to generate free radicals. polymerinnovationblog.com These radicals can initiate polymerization or, more commonly in this context, lead to crosslinking between polymer chains. researchgate.net This photocrosslinking ability is crucial for applications such as UV-curable coatings, inks, and adhesives, where rapid, controlled curing is required. specificpolymers.com By incorporating this compound into a polymer, the material itself becomes photoactive, capable of self-crosslinking upon UV exposure to form a stable, insoluble network. lookchem.comresearchgate.net
Table 2: Characterization of Copolymers Containing 4-Vinylbenzophenone (VBz)
| Copolymer | Comonomer | Benzophenone Content (mol%) | Molecular Weight (Mn in g/mol ) | Dispersity (Đ) | Reference |
| P2VP-co-VBz | 2-Vinylpyridine (2VP) | 15 | 32,500 | 1.42 | rsc.org |
| PS-co-VBz | Styrene (S) | 15 | Not specified | Not specified | rsc.org |
| Copolymer with Methacrylic Acid | Methacrylic Acid | Not specified | Not specified | Not specified | caltech.edu |
| Copolymer with Styrene | Styrene (S) | 3 | Significantly higher than styrene homopolymer | Not specified | caltech.edu |
Evolution of Research Trajectories for Benzophenone-Derived Functional Molecules
The scientific interest in benzophenone and its derivatives has evolved considerably over time. Initially, simple benzophenone compounds were widely used as additives in polymer formulations, primarily serving as photoinitiators or as UV absorbers to protect materials from photodegradation. acs.orgresearchgate.net However, using them as additives had limitations, such as the potential for the small molecules to migrate out of the polymer matrix over time, leading to a loss of performance and potential environmental contamination. nih.gov
The development of functionalized derivatives like this compound marked a significant leap forward. By creating a monomer that could be chemically bonded into the polymer structure, researchers could design materials with permanent, non-migrating photoactive properties. researchgate.net This shift from physical mixing to covalent incorporation represents a move towards more robust and durable functional materials. The research trajectory then expanded to explore how these integrated benzophenone units could be used in more sophisticated applications.
Current research focuses on leveraging these polymer-bound benzophenone moieties for advanced purposes, including:
Nanotechnology : Creating core-crosslinked micelles for potential applications in nanomedicine. researchgate.net
Advanced Materials : Synthesizing photoactive polymers with antimicrobial and self-decontaminating surfaces. researchgate.net
Organic Electronics : Designing novel host materials and emitters for Organic Light-Emitting Diodes (OLEDs), where the benzophenone core's electronic properties are exploited. preprints.orgmdpi.com
This evolution demonstrates a clear trend from using benzophenones as simple, passive additives to designing complex, functional macromolecules where the benzophenone unit is an integral and active component of the material's architecture and function. preprints.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
(4-ethenylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h2-11H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMWGXIEPCHLGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-24-0 | |
| Record name | Methanone, (4-ethenylphenyl)phenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25668-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00449258 | |
| Record name | Methanone, (4-ethenylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3139-85-3 | |
| Record name | Methanone, (4-ethenylphenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry for 4 Ethenylbenzophenone
Palladium-Catalyzed Cross-Coupling Reactions for Ethenylbenzophenone Synthesis
A highly effective and widely documented method for synthesizing 4-ethenylbenzophenone involves the palladium-catalyzed vinylation of an aryl halide. nih.gov This approach leverages the formation of a carbon-carbon bond between the benzophenone (B1666685) core and a vinyl group donor. A key advantage of this methodology is the use of mild, fluoride-free conditions. organic-chemistry.org
The synthesis typically begins with a halogenated benzophenone precursor, with 4-bromobenzophenone (B181533) being a common and commercially available starting material. orgsyn.org The bromine atom serves as a leaving group that allows for the oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. While more reactive aryl iodides can also be used, protocols have been specifically developed to achieve high yields using the less expensive and more stable aryl bromides. nih.govorganic-chemistry.org
Modern synthetic protocols for this conversion utilize inexpensive, low-toxicity organosilicon reagents as the source of the vinyl group. nih.gov Divinyltetramethyldisiloxane (DVDS) is a particularly effective vinyl donor for this reaction. organic-chemistry.org This silicon-based reagent offers advantages over other organometallic reagents, such as organotins, by being more environmentally benign. nih.govresearchgate.net The reaction proceeds through a silanolate-mediated activation mechanism, where potassium vinyldimethylsilanolate is generated in situ from the reaction between DVDS and an activator like potassium trimethylsilanolate. orgsyn.org This avoids the need for fluoride (B91410) activators, which were required in earlier silicon-based cross-coupling methods. nih.gov
The success of the vinylation reaction hinges on a carefully designed catalytic system. This system consists of a palladium source, a ligand, and an activator.
Palladium Source : Palladium complexes such as palladium tris(dibenzylideneacetone) (Pd₂(dba)₃) or bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) are commonly used as catalyst precursors. organic-chemistry.orgorgsyn.org
Activator : A crucial component is the silanolate activator. Potassium trimethylsilanolate (KOSiMe₃) has been identified as a highly effective activator, facilitating the transfer of the vinyl group from the silicon reagent to the palladium center. organic-chemistry.org
Ligand : While the reaction can proceed without a specialized ligand, the addition of a ligand like triphenylphosphine (B44618) oxide has been shown to be necessary to extend the catalyst's lifetime and maintain its activity throughout the reaction. nih.govorganic-chemistry.org
The combination of these components creates an efficient catalytic environment for the cross-coupling of 4-bromobenzophenone with the vinyl donor.
| Component | Example | Function |
|---|---|---|
| Precursor | 4-Bromobenzophenone | Provides the benzophenone backbone. orgsyn.org |
| Vinyl Donor | Divinyltetramethyldisiloxane (DVDS) | Source of the ethenyl (vinyl) group. organic-chemistry.org |
| Palladium Catalyst | Palladium tris(dibenzylideneacetone) | Facilitates the C-C bond formation. orgsyn.org |
| Activator | Potassium trimethylsilanolate (KOSiMe₃) | Activates the silicon-based vinyl donor. organic-chemistry.orgorgsyn.org |
| Ligand Additive | Triphenylphosphine oxide | Extends catalyst lifetime. nih.gov |
Exploration of Alternative Synthetic Routes and Functionalization Strategies
While palladium-catalyzed vinylation using organosilicon reagents is a primary method, other synthetic strategies exist for producing benzophenone derivatives. These alternative routes may involve different types of coupling reactions or methods for constructing the core benzophenone structure itself.
One alternative cross-coupling strategy is the Suzuki reaction, which is a cornerstone of palladium-catalyzed C-C bond formation. mdpi.comresearchgate.net This method would involve coupling a boronic acid or boronic ester derivative of ethene with 4-bromobenzophenone. The catalytic cycle is similar, but it relies on an organoboron nucleophile instead of an organosilicon reagent. mdpi.com
Furthermore, alternative approaches can be used to construct the benzophenone skeleton itself, which could subsequently be functionalized to add the vinyl group. For example, Friedel-Crafts-type reactions can produce substituted benzophenones. A documented method for synthesizing a related compound, 2, 3, 4-trihydroxybenzophenone, involves the reaction of pyrogallol (B1678534) with trichloromethylbenzene (PhCCl₃) using a catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). researchgate.net While this produces a different derivative, the underlying strategy of building the benzophenone core through electrophilic aromatic substitution represents a fundamentally different approach from cross-coupling.
Process Optimization and Reaction Efficiency in this compound Synthesis
Significant effort has been dedicated to optimizing the synthesis of styrenes, including this compound, to maximize yield and efficiency. The use of Design of Experiment (DoE) protocols has allowed for the rapid and systematic screening of multiple reaction variables, including reagents, stoichiometries, solvents, and temperatures, to identify the most effective conditions. nih.govorganic-chemistry.org
Optimization studies for the palladium-catalyzed vinylation of aryl halides have revealed several key factors for achieving high efficiency:
Temperature : The reaction's sensitivity to temperature is a critical factor. For less reactive precursors like aryl bromides, elevated temperatures are necessary to achieve good to excellent yields. nih.gov
Solvent and Activator Choice : The selection of solvent and activator is interdependent. Potassium trimethylsilanolate (KOSiMe₃) was identified as the optimal activator for many systems, while solvents like tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) have proven effective. nih.govorgsyn.org
Reaction Monitoring : To maximize product yield and prevent loss through side reactions, such as thermal polymerization of the vinyl product, careful monitoring of the reaction's progress is essential. orgsyn.org Techniques like Gas Chromatography (GC) can be used to track the consumption of the 4-bromobenzophenone starting material and the formation of the this compound product. orgsyn.org
These optimization efforts have led to robust and scalable protocols for the synthesis of this compound.
| Parameter | Condition/Finding | Impact on Efficiency |
|---|---|---|
| Methodology | Design of Experiment (DoE) | Allowed for rapid optimization by screening multiple variables simultaneously. nih.govorganic-chemistry.org |
| Precursor Type | Aryl Bromides (vs. Iodides) | Requires higher temperatures or specialized ligands for efficient reaction. nih.govorganic-chemistry.org |
| Activator | Potassium trimethylsilanolate (KOSiMe₃) | Identified as a superior activator for the organosilicon reagent. organic-chemistry.org |
| Reaction Monitoring | Gas Chromatography (GC) | Prevents product loss by stopping the reaction before thermal polymerization occurs. orgsyn.org |
Polymerization Mechanisms and Kinetic Investigations of 4 Ethenylbenzophenone
Ionic Polymerization of 4-Ethenylbenzophenone
Cationic Polymerization of the Ethenyl Moiety
Cationic polymerization of this compound is initiated by electrophilic species, such as protonic acids (e.g., HClO₄, H₂SO₄) or Lewis acids (e.g., AlCl₃, SnCl₄, BF₃), often in the presence of a co-initiator like water. uc.edulibretexts.org The process begins with the electrophilic addition of a cation (like H⁺) to the ethenyl group's double bond, forming a carbocation. libretexts.org This carbocation then serves as the reactive center for propagation, where it repeatedly adds to the double bond of subsequent monomer molecules, leading to chain growth. libretexts.orgmit.edu Monomers like this compound, which possess electron-donating groups, are well-suited for this type of polymerization as these groups help to stabilize the positive charge on the propagating chain end. fiveable.mestanford.edu
The rates of cationic polymerization are typically very high, often orders of magnitude faster than free radical or anionic polymerization. mit.edu However, the high reactivity of the carbocation makes it susceptible to side reactions and difficult to control, which can make achieving a "living" polymerization—where termination and chain transfer reactions are absent—challenging. mit.eduwikipedia.org Consequently, polymers produced via traditional cationic methods may have a broad molecular weight distribution. mit.edu
Influence of Solvent Polarity and Counterions on Ionic Polymerization of this compound
The success and characteristics of the ionic polymerization of this compound are significantly influenced by the reaction conditions, particularly the choice of solvent and the nature of the counterion. wikipedia.org
Solvent Polarity:
The polarity of the solvent plays a crucial role in the rate and mechanism of ionic polymerization. wikipedia.orgresearchgate.net In cationic polymerization, increasing the solvent polarity generally leads to an increase in polymerization rates and molecular weights. researchgate.net This is because more polar solvents can better solvate the ionic species, shifting the equilibrium from dormant covalent species or tight ion pairs towards more reactive free ions and solvent-separated ion pairs. researchgate.net For instance, the polymerization rate of styrene (B11656), a related vinyl monomer, is significantly faster in the more polar 1,2-dichloroethane (B1671644) compared to the nonpolar carbon tetrachloride. researchgate.net However, highly polar solvents that can coordinate with or react with the initiators or propagating species, such as alcohols or ketones, are generally avoided as they can terminate the polymerization. researchgate.net Therefore, solvents of low to moderate polarity, like halogenated hydrocarbons (e.g., methylene (B1212753) chloride) or nitro compounds, are often preferred. uc.eduresearchgate.net
In anionic polymerization, the effect of solvent polarity is also pronounced. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) can significantly increase the polymerization rate compared to nonpolar hydrocarbon solvents such as benzene (B151609) or cyclohexane. uni-bayreuth.de This is attributed to the solvent's ability to solvate the counterion, leading to a looser ion pair and a more reactive carbanion. uni-bayreuth.de
Counterions:
The counterion, which originates from the initiator, is closely associated with the charged propagating chain end and significantly influences the polymerization process. fiveable.mewikipedia.org In cationic polymerization, the nature of the counterion (A⁻) affects the stability and reactivity of the propagating carbocation. fiveable.me A less nucleophilic counterion is desirable to prevent recombination with the carbocation, which would terminate the chain. mit.edu
In anionic polymerization, the size and charge density of the counterion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) have a notable impact on the polymerization kinetics and the stereochemistry of the resulting polymer. fiveable.meuni-bayreuth.de For a given solvent, smaller counterions tend to form tighter ion pairs with the propagating carbanion, which can reduce the propagation rate. uni-bayreuth.de Conversely, larger counterions or better solvation of the counterion leads to looser ion pairs and faster polymerization. uni-bayreuth.denih.gov However, in some cases, particularly in polar solvents like THF, this trend can be reversed for certain monomers due to specific solvation effects. uni-bayreuth.de The nature of the ion pair (tight vs. loose) also influences the stereochemical control of the polymerization. fiveable.me
Controlled/Living Polymerization of this compound
Controlled/living polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. wikipedia.orgfiveable.me These methods are characterized by the absence or significant suppression of termination and chain transfer reactions, allowing polymer chains to grow at a constant rate. wikipedia.org This "living" nature enables the synthesis of well-defined polymers with complex architectures, such as block and graft copolymers. wikipedia.orgresearchgate.net
Key characteristics of a controlled/living polymerization include: cmu.edu
A linear relationship between the logarithm of monomer concentration and time, indicating a constant concentration of active propagating species.
A pre-determinable degree of polymerization.
A narrow molecular weight distribution, with polydispersity indices (PDI = Mw/Mn) typically close to 1.0.
The ability of the polymer chains to remain active after all the monomer has been consumed, allowing for the addition of a second monomer to form block copolymers.
Reversible Deactivation Radical Polymerization (RDRP) Strategies (e.g., ATRP, RAFT)
Reversible Deactivation Radical Polymerization (RDRP) encompasses a family of techniques that provide the characteristics of a living polymerization by establishing a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.orgnih.gov This approach minimizes irreversible termination reactions. wikipedia.org Two of the most prominent RDRP methods are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Atom Transfer Radical Polymerization (ATRP):
ATRP is a versatile and widely used controlled radical polymerization technique. labinsights.nl It relies on a reversible redox process catalyzed by a transition metal complex (commonly copper-based) to control the concentration of active radicals. labinsights.nlmdpi.com The process involves the reversible transfer of a halogen atom between the dormant polymer chain (capped with a halogen) and the transition metal catalyst. labinsights.nl
The key components of an ATRP system are: labinsights.nl
Monomer: A wide variety of monomers can be polymerized using ATRP. labinsights.nlcmu.edu
Initiator: Typically an alkyl halide with a transferable halogen atom. labinsights.nl
Catalyst: A transition metal complex, such as CuCl or CuBr, complexed with a ligand (e.g., bipyridine or multidentate amines). labinsights.nlcmu.edu
By maintaining a very low concentration of active radicals at any given time, the probability of termination reactions is significantly reduced, leading to a controlled polymerization. labinsights.nl ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and high degrees of chain-end functionality. labinsights.nl
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization:
RAFT polymerization is another powerful RDRP method that achieves control through a degenerative chain transfer process. boronmolecular.comfujifilm.com The key component in RAFT is a thiocarbonylthio compound, known as a RAFT agent. fujifilm.comspecificpolymers.com
The mechanism involves the addition of a propagating radical to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical that can initiate further polymerization. This rapid exchange process ensures that all polymer chains have an equal opportunity to grow, resulting in a controlled polymerization. fujifilm.com The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. fujifilm.comspecificpolymers.com RAFT is known for its tolerance to a wide range of functional groups and reaction conditions. boronmolecular.com
Anionic Living Polymerization for Defined Architectures
Anionic living polymerization is a powerful technique for synthesizing polymers with precisely controlled and well-defined architectures. researchgate.netuliege.benih.gov This method, pioneered by Michael Szwarc, involves initiation by a nucleophilic species, such as an organolithium compound, which adds to a monomer to create a propagating carbanion. uni-bayreuth.defiveable.me In the absence of terminating agents like water or oxygen, the carbanionic chain ends remain active, or "living," throughout the polymerization. wikipedia.orguni-bayreuth.de
This living nature allows for the synthesis of polymers with: uliege.be
Predictable molecular weights based on the monomer-to-initiator ratio.
Narrow molecular weight distributions (low polydispersity).
Well-defined end-group functionalities.
The key advantage of anionic living polymerization is the ability to create complex polymer architectures by sequential monomer addition. fiveable.meresearchgate.net After the first monomer is completely consumed, a second monomer can be introduced to the living polymer chains, resulting in the formation of block copolymers. wikipedia.org This process can be repeated to create multiblock copolymers. mdpi.com Furthermore, by using multifunctional initiators or linking agents, more complex structures like star-shaped and graft copolymers can be synthesized. researchgate.netresearchgate.net
The success of anionic living polymerization requires stringent reaction conditions, including high monomer purity and an inert atmosphere, to prevent premature termination of the highly reactive carbanions. stanford.edufiveable.me
Synthesis of this compound-Based Block and Graft Copolymers
The ability to create block and graft copolymers incorporating this compound (EBP) is crucial for developing advanced materials with tailored properties, combining the photoreactive nature of the benzophenone (B1666685) moiety with the characteristics of other polymers.
Block Copolymers:
Block copolymers containing EBP can be synthesized using controlled/living polymerization techniques. boronmolecular.commdpi.com Sequential monomer addition is the primary strategy. nih.gov For example, in a living polymerization process like anionic polymerization or RDRP (ATRP or RAFT), a first monomer (e.g., styrene or a methacrylate) is polymerized to create a living macroinitiator. uliege.benih.gov Once this first block is formed, EBP monomer is added to the reaction, initiating the growth of the second block from the active chain ends of the first block. cmu.edu This results in a diblock copolymer. The process can be extended to synthesize triblock or multiblock copolymers. mdpi.com The living nature of these polymerizations ensures that the resulting block copolymers have well-defined block lengths and low polydispersity. fiveable.me
Graft Copolymers:
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com
"Grafting-from": This method involves initiating the polymerization of a second monomer from active sites along a pre-existing polymer backbone. mdpi.com For EBP-based graft copolymers, a backbone polymer could be functionalized with initiator sites for ATRP or RAFT. The subsequent polymerization of EBP from these sites would generate poly(this compound) grafts. mdpi.com
"Grafting-onto": In this approach, pre-synthesized polymer chains with reactive end-groups are attached to a polymer backbone with complementary functional groups. mdpi.com For instance, a poly(this compound) chain with a reactive end-group could be "clicked" onto a backbone polymer. mdpi.com
"Grafting-through": This technique involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end-group). researchgate.netmdpi.com An EBP-containing macromonomer could be copolymerized with another monomer like styrene or methyl methacrylate (B99206) to create a graft copolymer with randomly distributed poly(EBP) side chains. rsc.org
Copolymerization Behavior of this compound with Diverse Monomers
The copolymerization of this compound (EBP) with other vinyl monomers allows for the creation of a wide range of functional polymers where the concentration and distribution of the photoreactive benzophenone group can be tailored. The reactivity of EBP in copolymerization is influenced by the polymerization method and the comonomer used.
In free radical copolymerization , the reactivity ratios of the monomers determine the composition and sequence distribution of the resulting copolymer. These ratios describe the relative preference of a propagating radical to add to its own type of monomer versus the other monomer.
In controlled/living polymerizations such as ATRP and RAFT, the copolymerization of EBP with monomers like styrenes, acrylates, and methacrylates can be achieved with good control over molecular weight and architecture. labinsights.nlboronmolecular.com For instance, random copolymers can be synthesized by polymerizing a mixture of EBP and a comonomer. The resulting polymer will have a statistical distribution of the two monomer units along the chain.
The synthesis of block copolymers via sequential monomer addition in living polymerizations is a prime example of controlled copolymerization behavior. nih.gov For example, a block of polystyrene can be synthesized first, followed by the addition of EBP to grow a second block, resulting in a polystyrene-b-poly(this compound) diblock copolymer. mdpi.com The success of such sequential polymerizations can depend on the relative reactivities of the monomers and the ability of the living chain end of the first block to efficiently initiate the polymerization of the second monomer. nih.gov
Similarly, graft copolymers can be produced by copolymerizing an EBP macromonomer with another vinyl monomer ("grafting-through" method) or by polymerizing EBP from a pre-made polymer backbone ("grafting-from" method). mdpi.comnih.gov Anionic graft copolymerization is another viable method that offers control over the final architecture. numberanalytics.com These strategies allow for the incorporation of EBP as side chains on a different polymer backbone, leading to materials with unique solution or solid-state properties.
Below is a table summarizing the copolymerization of this compound with various monomers using different polymerization techniques.
| Polymerization Technique | Comonomer | Resulting Copolymer Architecture |
| Anionic Polymerization | Styrene | Block Copolymer |
| ATRP | Methyl Methacrylate | Block or Graft Copolymer |
| RAFT Polymerization | Acrylates | Block or Graft Copolymer |
| Free Radical Polymerization | Styrene | Random Copolymer |
Determination of Monomer Reactivity Ratios
The copolymerization behavior of this compound (4-VBP), also known as 4-vinylbenzophenone, with various comonomers is characterized by its monomer reactivity ratios. These ratios, denoted as r₁ and r₂, are critical kinetic parameters that describe the relative preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer. open.eduuc.edu The ratios are defined as r₁ = k₁₁/k₁₂ and r₂ = k₂₂/k₂₁, where k is the propagation rate constant for a chain ending in monomer 1 (M₁) or monomer 2 (M₂) adding another M₁ or M₂ monomer. nii.ac.jp Understanding these ratios is essential for predicting the composition and microstructure of the resulting copolymer. open.edu
The determination of these ratios for 4-VBP copolymers is typically achieved through a series of copolymerization reactions with varying initial monomer feed compositions. The reactions are intentionally stopped at low conversion rates (generally below 15%) to ensure the monomer feed ratio remains relatively constant, a condition under which the copolymer equation is most accurately applied. nih.govscielo.br The composition of the resulting copolymer is then determined using analytical techniques such as ¹H NMR spectroscopy or elemental analysis. researchgate.net
Several methods are employed to calculate the reactivity ratios from the collected data. Linearization methods like the Fineman-Ross and Kelen-Tüdős methods have been historically common. scielo.brresearchgate.netresearchgate.net For instance, the Fineman-Ross method plots a function of the monomer feed and copolymer composition, where the slope and intercept correspond to the reactivity ratios. researchgate.net However, non-linear least-squares methods, such as the Error-in-Variables Model (EVM), are now often preferred as they can provide more statistically robust estimations of the reactivity ratios. researchgate.net
For the copolymerization of this compound (M₁) with common comonomers like styrene (M₂) and methyl methacrylate (M₂), the reactivity ratios indicate the type of copolymer formed. Copolymers of p-vinylbenzophenone and styrene have been synthesized, and their behavior in solution has been studied. researchgate.net When copolymerized with methyl methacrylate, the resulting macromolecules can be used to initiate graft copolymerizations. researchgate.net
Table 1: Monomer Reactivity Ratios for Copolymerization of this compound (M₁) with Various Comonomers (M₂) This table is illustrative and based on typical values found for similar vinyl aromatic systems. Specific experimental values for this compound can vary based on reaction conditions.
| Comonomer (M₂) | r₁ (this compound) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type | Method |
|---|---|---|---|---|---|
| Styrene | 0.46 | 0.52 | 0.24 | Random | ¹H NMR / Non-linear |
| Methyl Methacrylate (MMA) | 0.55 | 1.26 | 0.69 | Random/Alternating tendency | ¹H NMR / Kelen-Tüdős |
Data Interpretation:
When both r₁ and r₂ are less than 1, the system tends toward random copolymerization, with a preference for cross-propagation (a growing chain adds the other monomer type). uc.edu This is often seen in the 4-VBP/styrene system.
When the product r₁r₂ is close to 0, there is a strong tendency for alternation, as seen with acrylonitrile, where each radical strongly prefers to add the other monomer. open.edu
If one ratio is greater than 1 and the other is less than 1, the copolymer will be richer in the more reactive monomer. uc.edu
Microstructure Analysis of this compound Copolymers
The microstructure of a copolymer refers to the arrangement and sequence distribution of the different monomer units along the polymer chain. dtic.mil This feature is crucial as it directly influences the macroscopic properties of the material, including its thermal, mechanical, and optical characteristics. nih.govmdpi.com For copolymers of this compound, microstructure analysis provides insight into the sequence of 4-VBP and comonomer units.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) and Proton (¹H) NMR, is the most powerful and widely used technique for determining copolymer microstructure. dtic.milrsc.org By analyzing the chemical shifts and splitting patterns of specific nuclei in the polymer backbone and side chains, it is possible to quantify the distribution of monomer sequences, such as dyads (two-monomer sequences) and triads (three-monomer sequences). dtic.milrsc.org
For example, in a copolymer of 4-VBP (B) and a comonomer (M), one can identify and quantify the relative fractions of BBB, MBM, and MBB/BBM triads. dtic.mil The carbonyl carbon and the α-methyl carbon (if the comonomer is a methacrylate) are often sensitive to the local chemical environment, providing distinct signals for different triad (B1167595) sequences. dtic.mil The experimentally determined triad fractions can then be compared with theoretical values calculated from the monomer reactivity ratios to validate the kinetic model of the polymerization. dtic.mil
In addition to sequence distribution, other aspects of microstructure, such as tacticity (the stereochemical arrangement of chiral centers along the polymer chain), can also be investigated using NMR. dtic.mil Other analytical techniques that contribute to the understanding of the microstructure of copolymers include:
Size Exclusion Chromatography (SEC): Used to determine the molecular weight and molecular weight distribution of the copolymers. rsc.org
Differential Scanning Calorimetry (DSC): Measures thermal transitions like the glass transition temperature (Tg), which is influenced by the copolymer composition and microstructure. semanticscholar.org
Wide-Angle X-ray Diffraction (WAXD): Provides information on the crystalline or amorphous nature of the copolymer, which is dependent on the regularity of the polymer chain structure. mdpi.comsemanticscholar.org
Table 2: Microstructural Data for a Representative Poly(this compound-co-Methyl Methacrylate) Copolymer This table presents hypothetical yet representative data for a copolymer synthesized from a 50:50 monomer feed, illustrating the type of information obtained from microstructure analysis.
| Microstructural Feature | Analytical Technique | Observation |
|---|---|---|
| Copolymer Composition | ||
| Mole % 4-VBP in Copolymer | ¹H NMR | 45% |
| Mole % MMA in Copolymer | ¹H NMR | 55% |
| Sequence Distribution (Triads) | ||
| MMA-centered (BMB) | ¹³C NMR | 28% |
| MMA-centered (BMM) | ¹³C NMR | 48% |
| MMA-centered (MMM) | ¹³C NMR | 24% |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) | DSC | 115 °C |
| Molecular Weight | ||
| Number-Average (Mn) | SEC | 32,500 g/mol |
The analysis of copolymers containing benzophenone moieties, such as poly(styrene-co-vinylbenzophenone), confirms the successful incorporation of the functional monomer. researchgate.net The microstructure dictates how the benzophenone groups are distributed, which is critical for applications that rely on their photochemical properties, such as photo-crosslinking. researchgate.net
Photochemical Reactivity and Photoinitiation Capabilities of 4 Ethenylbenzophenone
Fundamental Photophysical Processes of 4-Ethenylbenzophenone
The interaction of light with this compound initiates a series of photophysical events that are central to its function as a photoinitiator. These processes involve the absorption of light energy, transitions between electronic states, and the eventual dissipation of this energy through radiative or non-radiative pathways.
The process of photoinitiation begins with the absorption of a photon by the this compound molecule, which promotes an electron from a lower energy ground state to a higher energy excited state. angtech.com This absorption is wavelength-dependent, and the efficiency of excitation is dictated by the overlap between the absorption spectrum of the molecule and the emission spectrum of the light source. sigmaaldrich.com An absorption spectrum illustrates the wavelengths at which a molecule absorbs light. edinst.com
Upon absorbing light, typically in the UV region, this compound transitions from its ground state (S₀) to an excited singlet state (S₁). angtech.comyoutube.com This excited state is unstable and will rapidly seek to return to a more stable, lower energy state. angtech.com The dynamics of this excitation are incredibly fast, occurring on the scale of femtoseconds (10⁻¹⁵ s).
A critical process in the photochemistry of many benzophenone (B1666685) derivatives is intersystem crossing (ISC). researchgate.net This is a non-radiative transition between two electronic states with different spin multiplicities, most commonly from an excited singlet state (S₁) to a triplet state (T₁). researchgate.netlibretexts.org While direct excitation to a triplet state is a spin-forbidden process, ISC provides an indirect pathway to populate these states. libretexts.org
Following excitation, the molecule can release its excess energy through radiative pathways, namely fluorescence and phosphorescence. libretexts.org
Fluorescence is the emission of a photon as the molecule transitions from the excited singlet state (S₁) back to the ground state (S₀). libretexts.org This process is spin-allowed and therefore occurs very rapidly, typically within nanoseconds (10⁻⁹ to 10⁻⁶ s). copbela.org The emitted light is of a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. libretexts.orgcopbela.org
Phosphorescence is the emission of a photon from the excited triplet state (T₁) to the singlet ground state (S₀). libretexts.org Because this transition is spin-forbidden, it occurs much more slowly than fluorescence, with lifetimes ranging from milliseconds to seconds. vedantu.com This "glow-in-the-dark" effect is a hallmark of phosphorescent materials. vedantu.com
An excitation spectrum is obtained by measuring the fluorescence or phosphorescence intensity at a fixed emission wavelength while varying the excitation wavelength. edinst.comcolostate.edu For many molecules, the excitation spectrum mirrors the absorption spectrum. edinst.com An emission spectrum, conversely, is recorded by holding the excitation wavelength constant and scanning the emitted light. colostate.edu
| Photophysical Process | Initial State | Final State | Spin Multiplicity Change | Typical Timescale |
| Absorption | S₀ | S₁ | None | ~10⁻¹⁵ s |
| Fluorescence | S₁ | S₀ | None | 10⁻⁹ - 10⁻⁶ s |
| Intersystem Crossing (ISC) | S₁ | T₁ | Yes (Singlet → Triplet) | Varies |
| Phosphorescence | T₁ | S₀ | Yes (Triplet → Singlet) | 10⁻⁴ - 10² s |
Wavelength Sensitivity and Light Source Compatibility for this compound Photoinitiation
The effectiveness of a photoinitiator is critically dependent on the overlap between its UV-Visible absorption spectrum and the emission spectrum of the light source. mdpi.com this compound, as a derivative of benzophenone, exhibits strong absorption in the UV region of the electromagnetic spectrum. Aromatic compounds like benzophenone typically display two primary absorption bands (π → π) and a weaker, longer-wavelength band (n → π). up.ac.za The addition of substituents to the benzene (B151609) ring can cause shifts in these absorption bands to longer wavelengths (bathochromic shift). chempedia.info
For photoinitiation to be efficient, the light source must emit wavelengths that are strongly absorbed by the photoinitiator. mdpi.com Benzophenone-based photoinitiators are typically activated by UV-A light (320-400 nm) and UV-C light (200-280 nm). The n → π* transition of benzophenone is responsible for its photoinitiating activity and typically occurs in the UV-A region. google.comacs.org
The compatibility of this compound with various light sources has been demonstrated in applications where it is used as a photocrosslinker. UV light sources with emission wavelengths ranging from 250 nm to 500 nm have been effectively used. google.com Specific examples include the use of UV lamps emitting at 254 nm and 365 nm to initiate crosslinking via the pendant benzophenone moiety. google.com The selection of the light source wavelength is crucial; for instance, different VPP (vat photopolymerization) subtechnologies utilize various wavelengths, which necessitates the development of materials with photoinitiators tailored to those specific light sources. edinst.com
Commonly used light sources in photopolymerization include medium-pressure mercury lamps, which have a broad emission spectrum with strong lines in the UV-A, UV-B, and UV-C regions, and more recently, light-emitting diodes (LEDs) which offer narrow, specific wavelength outputs (e.g., 365 nm, 385 nm, 395 nm, 405 nm). specialchem.comuni-regensburg.de The compatibility of this compound with these sources is high, particularly in the UV-A range where many commercial curing systems operate.
Table 2: Light Source Compatibility for Benzophenone Derivatives
| Light Source Type | Typical Emission Wavelengths (nm) | Relevance for this compound |
|---|---|---|
| Medium-Pressure Mercury Lamp | Broad spectrum (200-600 nm) | High compatibility due to broad UV emission. researchgate.net |
| UV-A LED | 365, 385, 395, 405 | High compatibility, targets the n → π* transition. specialchem.comuni-regensburg.de |
| Excimer Lamps | e.g., 222, 308 | Potential for initiation, as acrylates absorb below 230 nm. radtech.org |
Photoreactivity Studies of this compound in Polymerizable Formulations
The true measure of a photoinitiator's utility lies in its performance within a polymerizable formulation. This compound and its close derivatives, such as 4-acryloyloxy benzophenone (ABP), have been incorporated into various polymer systems, most commonly those based on acrylate (B77674) and methacrylate (B99206) monomers, to induce photocrosslinking or photopolymerization. nih.govresearchgate.net
In these formulations, the benzophenone moiety acts as a Type II photoinitiator, meaning it requires a co-initiator or a hydrogen donor to generate initiating radicals. google.com This bimolecular process involves the excited triplet state of the benzophenone abstracting a hydrogen atom from a donor molecule (e.g., an amine, thiol, or the polymer backbone itself) to form a ketyl radical and a new radical on the donor, which then initiates the polymerization of the monomers. google.com
Studies on photoreactive pressure-sensitive adhesives (PSAs) synthesized from butyl acrylate and 4-acryloyloxy benzophenone (ABP) have shown that the concentration of the copolymerizable photoinitiator significantly impacts the cohesive strength of the final crosslinked material. researchgate.net An increase in the ABP concentration leads to a higher degree of crosslinking and thus, increased cohesion. researchgate.net This demonstrates the direct role of the benzophenone moiety in forming the polymer network.
The kinetics of photopolymerization are complex and influenced by factors such as the chemical structure of the monomers, the composition of the system, temperature, and the presence of oxygen. researchgate.net In the case of multifunctional monomers, which are common in UV-curable formulations, the polymerization proceeds rapidly to form a highly crosslinked, glassy network. cmu.edu The mobility of the reactive species becomes restricted as the network forms, which can lead to radical trapping and a decrease in the termination rate, a phenomenon known as autoacceleration. cmu.eduupenn.edu
A study on the photocross-linking kinetics of zwitterionic copolymers containing a pendant benzophenone group (derived from 4-vinylbenzophenone) revealed that the polarity of the polymer matrix affects the reactivity of the benzophenone. acs.orgnih.gov Higher polarity, resulting from a higher percentage of the zwitterionic monomer, was found to decrease the crosslinking rate of the benzophenone. acs.org This is attributed to the stabilization of the less reactive π-π* or charge-transfer (CT) state over the highly reactive n-π* triplet state in more polar environments. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| This compound | 4-VBP |
| 4-Acryloyloxy Benzophenone | ABP |
| Benzophenone | BP |
| Butyl Acrylate | BA |
| trans-1,2-bis(4-benzoylphenyl)cyclobutane |
Advanced Spectroscopic Characterization of 4 Ethenylbenzophenone and Its Polymeric Systems
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. huji.ac.ilnih.gov These methods are instrumental in identifying functional groups and providing a unique "fingerprint" for the compound based on its molecular vibrations. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. utdallas.edu The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For 4-Ethenylbenzophenone, the FTIR spectrum is dominated by features arising from its ketone, vinyl, and aromatic moieties.
The most prominent band is the strong absorption from the carbonyl (C=O) group stretch, typically appearing in the 1650-1670 cm⁻¹ region for aromatic ketones. researchgate.netresearchgate.net The conjugation with the benzene (B151609) ring slightly lowers this frequency compared to a non-conjugated ketone. The vinyl group gives rise to several distinct peaks: a C=C stretching vibration around 1630 cm⁻¹, an sp² C-H stretch just above 3000 cm⁻¹, and characteristic out-of-plane C-H bending vibrations (wagging) in the 900-1000 cm⁻¹ range. vscht.cz The aromatic rings produce sharp C-H stretching peaks between 3000 and 3100 cm⁻¹ and multiple C=C stretching bands in the 1400-1600 cm⁻¹ region. vscht.cz
Table 1: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic & Vinyl (=C-H) |
| 1665-1650 | Strong | C=O Stretch | Aromatic Ketone |
| 1635-1625 | Medium | C=C Stretch | Vinyl |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 990 & 910 | Strong | C-H Out-of-Plane Bend | Vinyl (-CH=CH₂) |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FTIR. It is based on the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar bonds and symmetric vibrations. nih.govrenishaw.com This makes it an excellent technique for characterizing the carbon skeleton of this compound.
The Raman spectrum is expected to show a strong signal for the carbonyl (C=O) stretch, similar to its location in the FTIR spectrum. The aromatic ring C=C stretching vibrations, often appearing around 1600 cm⁻¹, are typically very strong and sharp, serving as a key part of the molecular fingerprint. spectroscopyonline.comnih.gov The vinyl C=C stretch around 1630 cm⁻¹ is also Raman active and readily identifiable. researchgate.net The combination of these distinct, sharp peaks in the "fingerprint region" (below 2000 cm⁻¹) allows for unambiguous identification of the molecule. spectroscopyonline.comnih.gov
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic & Vinyl (=C-H) |
| 1665-1650 | Medium-Strong | C=O Stretch | Aromatic Ketone |
| 1635-1625 | Strong | C=C Stretch | Vinyl |
| ~1600 | Very Strong | C=C Ring Stretch | Aromatic Ring |
| ~1000 | Strong | Ring Breathing Mode | Aromatic Ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound displays distinct signals for each unique proton environment. The vinyl group protons appear as a complex set of multiplets between 5.5 and 7.0 ppm. orgchemboulder.comlibretexts.org These three protons form an AMX spin system, resulting in three distinct signals, each being a doublet of doublets (dd). The proton on the carbon attached to the benzene ring (Hₓ) shows coupling to the two terminal vinyl protons (Hₐ and Hₘ) with characteristic cis and trans coupling constants (J-values). Hₐ and Hₘ are coupled to each other (geminal coupling) and to Hₓ.
The aromatic protons appear further downfield, typically between 7.4 and 7.9 ppm, due to the deshielding effects of the aromatic ring currents and the electron-withdrawing carbonyl group. oregonstate.edumsu.edu The protons on the vinyl-substituted ring and the unsubstituted ring will have slightly different chemical shifts, appearing as complex multiplets.
Table 3: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Vinyl H (trans to ring) | ~5.9 | dd | Jtrans ≈ 17.6, Jgem ≈ 1.5 |
| Vinyl H (cis to ring) | ~5.4 | dd | Jcis ≈ 10.9, Jgem ≈ 1.5 |
| Vinyl H (adjacent to ring) | ~6.8 | dd | Jtrans ≈ 17.6, Jcis ≈ 10.9 |
| Aromatic H | 7.4-7.9 | m | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The most downfield signal, typically around 196 ppm, is assigned to the carbonyl carbon due to its significant deshielding. oregonstate.eduudel.edu The carbons of the aromatic rings appear in the 128-138 ppm range. Quaternary carbons (those not bonded to any hydrogens) generally show weaker signals. The two carbons of the vinyl group are found between approximately 117 and 137 ppm. oregonstate.eduhuji.ac.il
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~196 |
| Aromatic C (quaternary, attached to C=O) | ~137 |
| Vinyl CH (=CH₂) | ~136 |
| Aromatic CH | 128-133 |
| Vinyl CH₂ (=CH₂) | ~117 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure. emerypharma.com
Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. huji.ac.illibretexts.org In a COSY spectrum of this compound, strong cross-peaks would be observed between the three vinyl protons, confirming their connectivity. Cross-peaks would also appear between adjacent protons on the aromatic rings. huji.ac.il
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps out all direct one-bond correlations between protons and the carbons they are attached to. columbia.edu Each CH, CH₂, or CH₃ group produces a cross-peak linking the ¹H chemical shift to the ¹³C chemical shift. This allows for the direct and unambiguous assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum. nih.govcolumbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for mapping longer-range connectivity, showing correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is invaluable for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, key HMBC correlations would include those from the vinyl protons to the carbons of the attached benzene ring, and from the aromatic protons adjacent to the carbonyl group to the carbonyl carbon itself. youtube.com
Table 5: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Expected Key Information |
| COSY | ¹H ↔ ¹H | Confirms coupling within the vinyl group protons. Shows connectivity between adjacent aromatic protons. |
| HSQC | ¹H ↔ ¹³C (1-bond) | Connects each vinyl and aromatic proton signal to its directly attached carbon signal. |
| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Shows correlation from aromatic protons (ortho to C=O) to the carbonyl carbon. Shows correlations from the vinyl proton (-CH=) to the quaternary aromatic carbon. |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, these techniques are crucial for understanding its photophysical behavior, which is largely dictated by the benzophenone (B1666685) chromophore.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. In this compound, the primary chromophore is the benzophenone moiety. The UV-Vis spectrum of benzophenone, a closely related compound, typically exhibits two main absorption bands. chemguide.co.uk A strong absorption band around 250 nm is attributed to the π → π* transition of the aromatic rings, while a weaker, longer-wavelength band between 330-360 nm corresponds to the n → π* transition of the carbonyl group. chemguide.co.uk The position and intensity of these bands can be influenced by the solvent polarity. researchgate.netlcms.cz For instance, in moving from a nonpolar to a polar solvent, the n → π* transition of benzophenone undergoes a hypsochromic (blue) shift, while the π → π* transition shows a bathochromic (red) shift. lcms.cz
The presence of the ethenyl (vinyl) group in this compound is expected to cause a slight bathochromic shift in the π → π* transition due to the extension of the conjugated system.
Table 1: Representative UV-Vis Absorption Data for Benzophenone in Different Solvents
| Solvent | π → π* Transition (λmax, nm) | n → π* Transition (λmax, nm) |
| Cyclohexane | ~250 | ~345 |
| Ethanol | ~252 | ~334 |
Note: Data presented for benzophenone as a proxy for this compound.
In polymeric systems of poly(this compound), the UV-Vis spectrum is expected to be similar to that of the monomer, as the benzophenone chromophore remains the dominant absorbing species. Changes in the absorption spectrum, such as broadening of the peaks, can provide information about the polymer's conformation and the electronic interactions between the pendant benzophenone units.
Time-Resolved Fluorescence and Phosphorescence Spectroscopy
Fluorescence and phosphorescence are photoluminescence phenomena that provide information about the excited states of a molecule. Benzophenone and its derivatives are well-known for their distinct emission properties. edinst.comnih.gov
Fluorescence: Upon excitation, this compound is expected to exhibit weak fluorescence from the singlet excited state (S1). The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is typically very short for benzophenone derivatives. researchgate.net Time-resolved fluorescence spectroscopy can be used to measure these short lifetimes and investigate the dynamics of the excited singlet state. researchgate.net
Phosphorescence: A key characteristic of benzophenone is its efficient intersystem crossing from the singlet excited state to the triplet excited state (T1). atto-tec.com This leads to strong phosphorescence, which is emission from the triplet state. atto-tec.com The phosphorescence of benzophenone is typically observed at lower energies (longer wavelengths) compared to its fluorescence and has a much longer lifetime. nih.govhitachi-hightech.com Time-resolved phosphorescence spectroscopy is instrumental in studying the properties of the triplet state, including its lifetime and quenching mechanisms. edinst.comhitachi-hightech.com These measurements are often performed at low temperatures (e.g., 77 K) to minimize non-radiative decay processes and enhance the phosphorescence signal. edinst.comhitachi-hightech.com
Table 2: Typical Photophysical Data for Benzophenone
| Parameter | Value | Conditions |
| Fluorescence Emission (λmax) | ~400 - 450 nm | Varies with solvent and temperature |
| Phosphorescence Emission (λmax) | ~450 - 550 nm | 77 K in a rigid matrix |
| Phosphorescence Lifetime (τp) | milliseconds | 77 K in a rigid matrix |
Note: Data presented for benzophenone as a proxy for this compound.
Mass Spectrometry for Molecular Characterization
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elucidating the structure of organic compounds like this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound (C15H12O), the exact mass can be calculated and compared with the experimentally measured mass to confirm its identity with a high degree of confidence. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and then fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information about the molecule. libretexts.org For this compound, the fragmentation is expected to be characteristic of the benzophenone core. researchgate.net Common fragmentation pathways for benzophenone derivatives include cleavage of the carbonyl group and fragmentation of the aromatic rings. researchgate.net The presence of the ethenyl group will likely lead to additional characteristic fragmentation patterns. The analysis of these fragments helps in confirming the structure of the molecule and identifying any potential impurities or byproducts. libretexts.orgwhitman.edu
Table 3: Predicted Key Fragmentation Ions for this compound
| m/z | Proposed Fragment |
| 208 | [M]+• (Molecular Ion) |
| 181 | [M - C2H3]+ (Loss of vinyl group) |
| 105 | [C6H5CO]+ (Benzoyl cation) |
| 77 | [C6H5]+ (Phenyl cation) |
Note: These are predicted fragmentation patterns based on the structure of this compound and known fragmentation of benzophenones.
Chromatographic Techniques for Separation and Characterization
Chromatographic techniques are essential for the separation, purification, and analysis of this compound and its polymeric systems.
For the monomer, High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode, is a suitable technique for assessing its purity. edinst.comsielc.com A C18 or C8 column can be used with a mobile phase typically consisting of a mixture of acetonitrile and water. amazonaws.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as around 254 nm. thermofisher.com
For the characterization of poly(this compound), Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method used to determine the molecular weight distribution (MWD). amazonaws.comsepscience.com This technique separates polymer chains based on their hydrodynamic volume in solution. azom.com By using a set of well-characterized polymer standards, such as polystyrene, a calibration curve can be generated to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the poly(this compound) sample. amazonaws.comazom.com
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for characterizing the molecular weight distribution of polymers. waters.com The method separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules, which can permeate more deeply into the porous stationary phase of the chromatography column. tainstruments.com This separation allows for the determination of several key parameters that define the polymer's molecular characteristics.
The primary parameters obtained from GPC analysis are:
Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. It is particularly sensitive to the presence of low molecular weight chains. waters.com
Weight-Average Molecular Weight (Mw): An average that is more sensitive to the presence of high molecular weight chains. For all synthetic polydisperse polymers, Mw is always greater than Mn. waters.com
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). waters.com This value provides a measure of the breadth of the molecular weight distribution. A PDI value of 1.0 indicates a monodisperse sample where all polymer chains are of the same length. Controlled polymerization techniques like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization can produce polymers with PDI values approaching 1.1, while conventional free radical polymerization typically results in broader distributions with PDI values ranging from 1.5 to higher values. waters.comchromatographyonline.com
In the context of polymers derived from this compound, GPC is essential for correlating the polymerization conditions with the resulting molecular weight and distribution, which in turn dictates the material's physical and mechanical properties. For instance, controlled radical polymerization techniques, such as RAFT, can be employed to synthesize poly(this compound) with predictable molecular weights and narrow polydispersity. The resulting data is often presented in a tabular format, comparing the theoretical (calculated) molecular weight with the experimental values obtained from GPC.
Below is a representative data table illustrating typical GPC results for poly(this compound) synthesized via different polymerization methods.
Table 1: GPC Analysis of Poly(this compound) Samples
| Polymer Sample | Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| P(4EBP)-1 | RAFT Polymerization | 63,900 | 68,400 | 1.07 |
| P(4EBP)-2 | RAFT Polymerization | 92,000 | 99,400 | 1.08 |
| P(4EBP)-3 | Free Radical Polymerization | 71,500 | 132,000 | 1.85 |
This table is interactive. Users can sort the columns to compare the results.
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and By-product Analysis
Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the identification and quantification of individual components in a complex mixture. spirochem.commtoz-biolabs.com For the analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for assessing monomer purity and identifying potential by-products from its synthesis. spirochem.commtoz-biolabs.comeuropeanpharmaceuticalreview.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for analyzing volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint for identification.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suited for a broader range of compounds, including those that are less volatile or thermally labile. europeanpharmaceuticalreview.com The liquid chromatograph performs the initial separation, and the eluent is then introduced into the mass spectrometer, often via an interface like electrospray ionization (ESI), which allows for the analysis of larger and more polar molecules.
The synthesis of this compound, for example via a Grignard reaction between a vinyl-substituted Grignard reagent and a benzaldehyde derivative, can lead to the formation of various by-products. mnstate.edulibretexts.orgchegg.comumkc.educerritos.edu Common side reactions include the homocoupling of the Grignard reagent, which can produce biphenyl-type impurities. libretexts.orgcerritos.edu Hyphenated techniques are essential for detecting and identifying these impurities, even at trace levels, ensuring the high purity of the monomer required for producing well-defined polymers. reddit.com
A typical analysis would involve dissolving the crude monomer sample in a suitable solvent and injecting it into the GC-MS or LC-MS system. The resulting chromatogram would show peaks corresponding to the main product and any impurities, which can be identified by their mass spectra.
Below is a sample data table summarizing the potential findings from a GC-MS analysis of a crude this compound synthesis product.
Table 2: GC-MS Analysis of Crude this compound
| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Identification Method | Purity/Relative Abundance |
| 12.5 | This compound | C₁₅H₁₂O | 208.26 | Mass Spectrum, Library Match | >98% |
| 10.8 | Biphenyl | C₁₂H₁₀ | 154.21 | Mass Spectrum, Library Match | <1% |
| 9.2 | Unreacted Starting Material | - | - | Mass Spectrum | <0.5% |
This table is interactive. Users can sort the columns for detailed comparison.
Theoretical and Computational Studies of 4 Ethenylbenzophenone and Derived Materials
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of 4-ethenylbenzophenone at the molecular level. These computational methods offer a powerful lens to examine its electronic structure, predict its spectroscopic characteristics, and model the intricate pathways of its synthesis and polymerization.
Density Functional Theory (DFT) Studies of this compound
Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and reactivity of benzophenone (B1666685) derivatives, including this compound. DFT calculations, often utilizing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), enable the determination of key electronic and structural parameters.
These studies typically focus on optimizing the molecular geometry to its lowest energy state. From this optimized structure, a wealth of information can be derived, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and its propensity to undergo electronic transitions upon photoexcitation.
Furthermore, DFT calculations allow for the mapping of the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions and the initial sites of electrophilic and nucleophilic attack. The calculated Mulliken atomic charges provide a quantitative measure of the charge distribution across the molecule, offering further insights into its reactivity.
Table 1: Calculated Electronic Properties of a Substituted Benzophenone Derivative using DFT
| Property | Calculated Value |
|---|---|
| HOMO Energy | [Data not available for this compound] |
| LUMO Energy | [Data not available for this compound] |
| Energy Gap (HOMO-LUMO) | [Data not available for this compound] |
| Dipole Moment | [Data not available for this compound] |
Prediction of Spectroscopic Signatures
A significant application of quantum chemical calculations is the prediction of spectroscopic signatures, which can be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis) of molecules like this compound. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions are often characterized as π→π* or n→π* transitions, providing insight into the nature of the electronic excitations.
In addition to electronic spectra, vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. By analyzing the vibrational modes, specific peaks in the calculated spectra can be assigned to the stretching, bending, and torsional motions of the various functional groups within the this compound molecule. This aids in the interpretation of experimental spectra and the structural characterization of the compound.
Reaction Pathway Modeling for Synthesis and Polymerization Initiation
Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, this includes modeling the pathways for its synthesis and, crucially, its role as a photoinitiator in polymerization. Quantum chemical calculations can be used to map the potential energy surface of a reaction, identifying transition states and calculating activation energies.
In the context of photopolymerization, modeling the photoinitiation process is of particular interest. This involves simulating the absorption of a photon, the subsequent electronic excitation to a singlet or triplet state, and the generation of radical species that initiate the polymerization chain reaction. By calculating the energies of the relevant excited states and the barriers for intersystem crossing and radical formation, a deeper understanding of the photoinitiation efficiency of this compound can be achieved.
Molecular Dynamics Simulations of Poly(this compound) Systems
While quantum chemical calculations provide insights into the monomer, molecular dynamics (MD) simulations are employed to study the behavior of large assemblies of molecules, such as the polymer, poly(this compound). MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the polymer system.
Polymer Chain Conformation and Dynamics
MD simulations of poly(this compound) can reveal important information about the conformation and dynamics of the polymer chains. By simulating the polymer in a solvent or in a melt, properties such as the radius of gyration, end-to-end distance, and various bond and dihedral angle distributions can be calculated. These parameters provide a quantitative description of the size and shape of the polymer chains.
Cross-linking Network Formation and Structural Evolution
A key application of this compound is in photopolymerization to form cross-linked networks. MD simulations can be used to model the process of cross-linking, where individual polymer chains are covalently linked together to form a three-dimensional network.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Materials Informatics and Machine Learning Applications
Materials Informatics (MI) represents a paradigm shift in materials science, merging data-centric methodologies with research and development. aimateria.comidtechex.com This field utilizes data infrastructures and machine learning algorithms to expedite the design of novel materials, discover materials for specific applications, and optimize their processing. aimateria.comu-tokyo.ac.jp By integrating machine learning, computational tools, and experimental data, MI accelerates the innovation cycle from concept to market-ready product. idtechex.com In the realm of polymer science, these data-driven strategies are increasingly applied to the development of materials derived from functional monomers like this compound, enabling a move from traditional, intuition-guided experimentation to a more predictive and efficient "inverse design" approach, where materials are designed based on desired properties. aimateria.comnih.gov
Predictive Models for Polymerization Kinetics and Efficiency
The polymerization of monomers such as this compound involves complex, non-linear kinetic processes that are challenging to model using traditional deterministic methods. mdpi.com Machine learning (ML) offers powerful tools to capture these intricate relationships by learning from experimental data. researchgate.net Various ML algorithms, including boosting methods like XGBoost and ensemble learning approaches, have proven effective in creating robust predictive models for polymerization reactions. mdpi.comnih.gov
These models can accurately forecast key kinetic parameters and polymer properties based on a set of input variables. For instance, Physics-Informed Neural Networks (PINNs) integrate physical laws into the learning process, enhancing the model's accuracy and interpretability when modeling the dynamic behavior of polymerization. ntnu.no By training on datasets from polymerization reactions of this compound, ML models can predict outcomes such as the rate of polymerization, monomer conversion efficiency, and the final molecular weight distribution of the resulting polymer. This predictive capability allows for the optimization of reaction conditions to achieve desired material properties with fewer experimental iterations. researchgate.net
Table 1: Hypothetical Machine Learning Model Inputs and Outputs for this compound Polymerization
| Input Variable | Description | Example Value | Predicted Output | Predicted Value |
|---|---|---|---|---|
| Temperature (°C) | Reaction temperature affecting rate constants. | 70 | Polymerization Rate (mol L⁻¹ s⁻¹) | 1.5 x 10⁻⁴ |
| Monomer Conc. (mol L⁻¹) | Initial concentration of this compound. | 0.5 | ||
| Initiator Conc. (mol L⁻¹) | Concentration of the polymerization initiator. | 0.01 | ||
| Reaction Time (h) | Duration of the polymerization process. | 6 | ||
| Temperature (°C) | Reaction temperature affecting rate constants. | 80 | Monomer Conversion (%) | 92% |
| Monomer Conc. (mol L⁻¹) | Initial concentration of this compound. | 0.5 | ||
| Initiator Conc. (mol L⁻¹) | Concentration of the polymerization initiator. | 0.015 | ||
| Reaction Time (h) | Duration of the polymerization process. | 8 |
Data-Driven Design of this compound-Based Materials
Data-driven design strategies are revolutionizing the development of polymeric materials by enabling the exploration of vast chemical spaces to identify novel candidates with superior properties. nih.govresearchgate.net This approach is particularly valuable for designing materials based on this compound, where the goal is often to create polymers with specific photochemical or physical characteristics. By establishing quantitative structure-property relationships (QSPRs), researchers can computationally screen and design new polymer structures. nih.gov
A key tool in this process is the Quantitative Structure-Activity Relationship (QSAR) model, which statistically correlates molecular descriptors (physicochemical properties) with a specific activity or property. nih.govnih.gov For benzophenone derivatives, QSAR models have been developed to predict properties based on descriptors like potential energy, dipole moment, and electron affinity. nih.gov This methodology allows for the in silico design of novel copolymers incorporating this compound. Researchers can systematically modify the comonomer type, sequence, or functional groups and use predictive models to identify structures that are optimized for target applications, such as enhanced UV absorption or specific mechanical properties, thereby guiding synthetic efforts toward the most promising candidates. researchgate.net
Table 2: Example Molecular Descriptors for QSPR in Designing this compound Copolymers
| Molecular Descriptor | Description | Influence on Target Property (e.g., UV Absorption Max) |
|---|---|---|
| LogP | Octanol-water partition coefficient, indicating hydrophobicity. | Can influence solubility and interaction with other materials. |
| Dipole Moment | A measure of the molecule's overall polarity. nih.gov | Affects intermolecular interactions and photophysical properties. nih.gov |
| HOMO/LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Inversely correlated with the wavelength of maximum absorption (λmax). |
| Molecular Refractivity | Molar refractivity, related to the volume and polarizability of the molecule. | Correlates with the refractive index of the final polymer. |
Computational Approaches for Photophysical Property Prediction
The utility of materials derived from this compound is intrinsically linked to the photophysical behavior of the benzophenone chromophore. bgsu.edu Computational chemistry provides powerful methods to predict these properties, offering insights that guide the design of new materials. First-principles quantum mechanical methods, such as Time-Dependent Density Functional Theory (TDDFT), are widely used to calculate the electronic structure and excited-state properties of molecules. rsc.org These calculations can accurately predict parameters like singlet and triplet excitation energies, which correspond to UV-Vis absorption spectra. rsc.org
To enhance predictive accuracy and efficiency, these physics-based models are often combined with machine learning. nih.gov By training ML models on datasets of molecules with known photophysical properties, it is possible to create predictive tools for new, untested compounds. For example, ensemble learning models have successfully predicted emission wavelengths and photoluminescence quantum yields for complex organometallic emitters with high correlation to experimental results. nih.gov Applying a similar protocol to this compound and its derivatives would enable the rapid screening of candidate structures to identify those with optimal fluorescence or phosphorescence characteristics for applications in coatings, inks, or optoelectronics.
Table 3: Comparison of Computational and Experimental Photophysical Data for Benzophenone
| Property | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| First Singlet Excitation Energy (S₁) | TDDFT | ~3.8 - 4.2 eV | ~3.7 eV |
| First Triplet Excitation Energy (T₁) | TDDFT | ~3.1 - 3.3 eV | ~3.2 eV |
| Absorption Maximum (S₀ → S₁) | Calculated from S₁ Energy | ~295 - 325 nm | ~335 nm bgsu.edu |
Applications of 4 Ethenylbenzophenone in Advanced Materials Science and Engineering
Development of Cross-linked Polymeric Networks and Thermosetting Resins
4-Ethenylbenzophenone is instrumental in the formation of cross-linked polymeric networks and thermosetting resins due to its dual functionality. The ethenyl (vinyl) group can participate in polymerization reactions, such as free-radical polymerization, to form linear polymer chains. The benzophenone (B1666685) group, a well-known photoinitiator, can be subsequently activated by UV light to induce cross-linking between these polymer chains. This process results in the formation of a three-dimensional network structure, characteristic of thermosetting resins.
Upon exposure to UV radiation, the benzophenone moiety undergoes a photochemical reaction, abstracting hydrogen atoms from neighboring polymer chains to create covalent bonds, or cross-links. This cross-linking significantly enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer. The density of these cross-links can be controlled by the concentration of this compound in the initial monomer mixture and the UV irradiation dose, allowing for the tailoring of the final material's properties to specific applications.
| Property Enhanced by Cross-linking | Effect of this compound |
| Mechanical Strength | Increased tensile strength and modulus |
| Thermal Stability | Higher glass transition temperature and decomposition temperature |
| Chemical Resistance | Reduced swelling and dissolution in solvents |
| Hardness | Improved surface hardness and scratch resistance |
Advanced Coatings and Surface Modification Technologies utilizing this compound
In the realm of advanced coatings and surface modification, this compound offers a powerful tool for creating durable and functional surfaces. When incorporated into coating formulations, the benzophenone group can be activated by UV light to covalently bond the coating to a substrate or to cross-link the coating material itself. This photo-induced grafting and cross-linking leads to coatings with superior adhesion, scratch resistance, and longevity.
Surface modification technologies also leverage the photoreactive nature of this compound to impart desired properties to material surfaces. For instance, a surface can be functionalized with a polymer containing this compound units. Subsequent UV irradiation can then be used to graft other molecules or polymers onto the surface, creating a customized surface chemistry. This is particularly useful in biomedical applications for creating biocompatible or anti-fouling surfaces, and in electronics for patterning surfaces.
Photo-curable Adhesives and Sealants
The rapid curing capabilities of formulations containing this compound make it a valuable component in photo-curable adhesives and sealants. delo-adhesives.com Upon exposure to UV light, the benzophenone moiety initiates a rapid polymerization and cross-linking process, leading to the solidification of the adhesive or sealant. This "cure-on-demand" characteristic is highly advantageous in manufacturing and assembly processes, as it allows for precise control over the bonding process and reduces production time.
These photo-curable systems offer excellent bonding to a variety of substrates, including plastics, glass, and metals. The resulting adhesive bonds and seals exhibit high strength, durability, and resistance to environmental factors. The absence of solvents in many of these formulations also makes them an environmentally friendly alternative to traditional solvent-based adhesives.
Additive Manufacturing and 3D Printing Applications (e.g., Stereolithography, DLP)
This compound is a key ingredient in the photopolymer resins used in additive manufacturing and 3D printing technologies such as stereolithography (SLA) and Digital Light Processing (DLP). alliancechemical.comresearchgate.netnih.gov In these processes, a liquid resin is selectively cured layer by layer using a light source to build a three-dimensional object. This compound can act as both a monomer and a photoinitiator in these resins.
The ethenyl group of the molecule participates in the photopolymerization reaction that forms the solid layers of the 3D-printed part. The benzophenone component absorbs the light from the laser or projector and initiates the polymerization of the vinyl groups in the resin mixture. The efficiency of this initiation process is crucial for achieving high-resolution and fast printing speeds. The ability to incorporate the photoinitiator directly into the polymer backbone can also lead to improved material properties and reduced leaching of unreacted initiator molecules.
| 3D Printing Technology | Role of this compound | Advantages |
| Stereolithography (SLA) | Component of the photopolymer resin, acting as a photoinitiator and monomer. | High resolution, smooth surface finish. |
| Digital Light Processing (DLP) | Component of the photopolymer resin, enabling rapid layer-by-layer curing. | Fast printing speeds, suitable for producing detailed objects. |
Integration into Optical Materials and Devices (e.g., Holographic Recording)
The photoreactive properties of this compound also find application in the fabrication of optical materials and devices, including holographic recording media. nih.gov In holography, information is stored in the form of interference patterns of light within a photosensitive material. When a photopolymer containing this compound is exposed to such an interference pattern, localized polymerization and cross-linking occur in the regions of high light intensity.
This spatially controlled polymerization leads to a modulation of the refractive index of the material, creating a phase hologram. The ability to precisely control the refractive index change through the concentration of this compound and the exposure conditions is critical for creating high-efficiency and high-fidelity holograms. These holographic elements can be used in a variety of applications, including data storage, security features, and optical filters.
Functional Polymers with Tailored Reactivity and Photo-responsiveness
The dual chemical nature of this compound allows for the synthesis of functional polymers with tailored reactivity and photo-responsiveness. By copolymerizing this compound with other monomers, polymers with pendant benzophenone groups can be created. These pendant groups can then be used as "handles" for further chemical modification or for inducing photo-responsive behavior.
For example, these polymers can be designed to undergo changes in their physical or chemical properties upon exposure to light. This can include changes in solubility, conformation, or the ability to bind to other molecules. Such photo-responsive polymers are of great interest for applications in drug delivery, sensors, and smart materials. The ability to control the placement and density of the benzophenone units along the polymer chain provides a high degree of control over the material's photo-responsive behavior.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-Ethenylbenzophenone, and how can purity be optimized during synthesis?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using benzoyl chloride derivatives and styrene-based precursors. To optimize purity, employ column chromatography with silica gel (60–120 mesh) and monitor reaction progress using thin-layer chromatography (TLC). Post-synthesis, characterize the compound via NMR (¹H/¹³C) and FT-IR to confirm the ethenyl (-CH=CH₂) and ketone (C=O) functional groups. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the ethenyl group .
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for quantification. Use a C18 reverse-phase column (e.g., 5 µm, 250 × 4.6 mm) and a mobile phase of acetonitrile:water (70:30 v/v) at 1 mL/min flow rate. For trace analysis, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) can enhance sensitivity. Validate methods using spiked recovery experiments (85–115% recovery range) and calibrate with certified reference standards .
Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?
- Methodological Answer : Cross-validate spectral data against peer-reviewed databases (e.g., PubChem, HMDB) and replicate measurements using independent instruments. If inconsistencies persist, consider solvent effects (e.g., DMSO vs. CDCl₃) or impurities from synthesis. Document all raw data and uncertainties in appendices, adhering to reproducibility standards outlined in scientific reporting guidelines .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the photostability of this compound under UV exposure?
- Methodological Answer : Design controlled UV irradiation experiments using a solar simulator (e.g., 300–400 nm range) and monitor degradation kinetics via HPLC. Include a dark control and calibrate light intensity with a radiometer. For mechanistic insights, employ LC-MS to identify photodegradation byproducts (e.g., quinones or dimerized species). Statistical analysis (e.g., ANOVA) should account for batch-to-batch variability in sample preparation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct systematic meta-analyses of existing studies, prioritizing peer-reviewed publications with transparent methodology. Replicate key assays (e.g., cytotoxicity tests) under standardized conditions (e.g., ISO 10993-5 for biocompatibility). Investigate potential confounding factors, such as solvent choice (DMSO vs. ethanol) or cell-line specificity. Publish null results to mitigate publication bias .
Q. What strategies are recommended for stabilizing this compound in aqueous solutions during long-term storage?
- Methodological Answer : Use amber glass vials to prevent photodegradation and add antioxidants (e.g., 0.1% BHT) to inhibit radical-mediated oxidation. Adjust pH to 6–8 to minimize hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. For freeze-dried formulations, assess residual moisture content (<1%) using Karl Fischer titration .
Q. How should interdisciplinary teams approach the development of this compound-based sensors for environmental monitoring?
- Methodological Answer : Collaborate with material scientists to functionalize the ethenyl group for selective binding (e.g., molecularly imprinted polymers). Validate sensor specificity using interferent studies (e.g., competing benzophenones). Deploy field tests with spiked environmental samples (water, soil) and compare results with lab-based LC-MS/MS to assess false-positive rates .
Data Management and Ethical Considerations
Q. What protocols ensure ethical handling of raw data and reproducibility in this compound research?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Archive raw spectra, chromatograms, and experimental logs in repositories like Zenodo or Figshare. For human cell-based studies, obtain ethics committee approval (e.g., IRB) and document informed consent processes. Use version-control software (e.g., Git) for collaborative data analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
